molecular formula C25H16N2O2 B14491068 7-(o-Nitrostyryl)benz(c)acridine CAS No. 63021-49-8

7-(o-Nitrostyryl)benz(c)acridine

Cat. No.: B14491068
CAS No.: 63021-49-8
M. Wt: 376.4 g/mol
InChI Key: HTKGLLSWBBPZFO-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

7-(o-Nitrostyryl)benz©acridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Properties

CAS No.

63021-49-8

Molecular Formula

C25H16N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

7-[(Z)-2-(2-nitrophenyl)ethenyl]benzo[c]acridine

InChI

InChI=1S/C25H16N2O2/c28-27(29)24-12-6-2-8-18(24)14-15-20-21-10-4-5-11-23(21)26-25-19-9-3-1-7-17(19)13-16-22(20)25/h1-16H/b15-14-

InChI Key

HTKGLLSWBBPZFO-PFONDFGASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)/C=C\C5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C=CC5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.